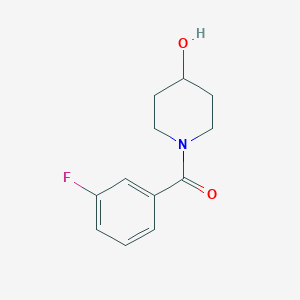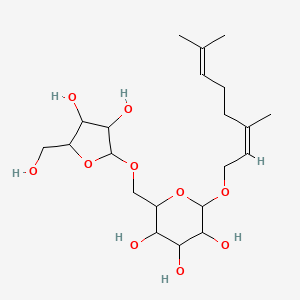
Neryl arabinofuranosyl-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neryl arabinofuranosyl-glucoside is a terpene glycoside.
Applications De Recherche Scientifique
1. Role in Grapevine Metabolism
Neryl arabinofuranosyl-glucoside is implicated in the chemical diversity of the grapevine metabolome. A study by Bönisch et al. (2014) discovered that a glucosyltransferase in grapes forms geranyl and neryl glucosides during ripening, contributing to the nonvolatile terpene glycoside content in grape cultivars (Bönisch et al., 2014).
2. Hydrolysis by Candida β-Glucosidases
The hydrolysis of grape monoterpenyl glycosides, including neryl glucosides, by Candida β-glucosidases was explored in a study by Gunata et al. (1990). This hydrolysis process is significant for releasing monoterpenols from grape juice extracts (Gunata et al., 1990).
3. Chemoenzymatic Synthesis
Chemoenzymatic synthesis methods for compounds like neryl arabinofuranosyl-glucoside were explored by Kawahara et al. (2006). They developed a method for beta-glucosidation between nerol and D-glucose, resulting in neryl O-beta-D-glucoside, a key component in synthetic sacranosides (Kawahara et al., 2006).
4. Biosynthesis and Function in Plant Membranes
A study by Warnecke et al. (1997) on the biosynthesis of steryl glucosides, which are characteristic lipids of plant membranes, contributes to the understanding of similar biosynthetic pathways in compounds like neryl arabinofuranosyl-glucoside (Warnecke et al., 1997).
Propriétés
Numéro CAS |
84534-32-7 |
|---|---|
Nom du produit |
Neryl arabinofuranosyl-glucoside |
Formule moléculaire |
C21H36O10 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2Z)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-20-19(27)17(25)16(24)14(31-20)10-29-21-18(26)15(23)13(9-22)30-21/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7- |
Clé InChI |
AWDKYYYAAQQLEF-GHXNOFRVSA-N |
SMILES isomérique |
CC(=CCC/C(=C\COC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)/C)C |
SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C |
SMILES canonique |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



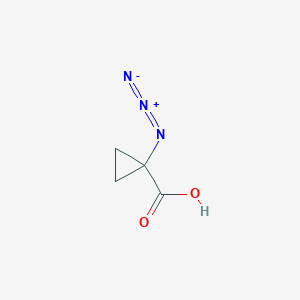
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}pyridine-3-carboxylate](/img/structure/B1660770.png)
![4-Morpholineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660771.png)
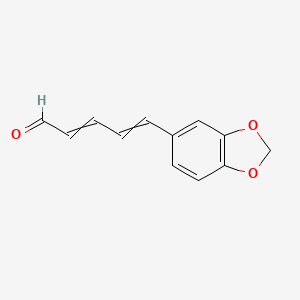
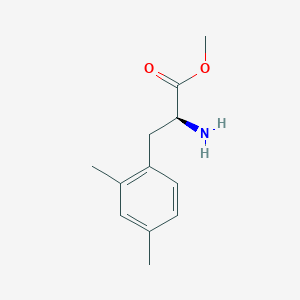
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)

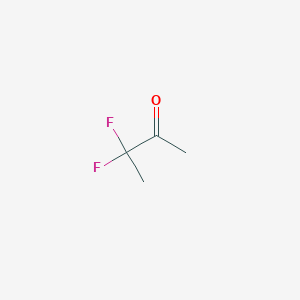
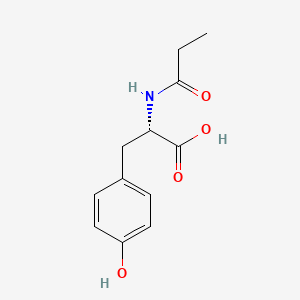
![[1,1'-Biphenyl]-3-amine, 5-methyl-](/img/structure/B1660782.png)
![(NE)-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1660783.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-chloroethoxy)methyl]-](/img/structure/B1660784.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-nitro-](/img/structure/B1660785.png)
